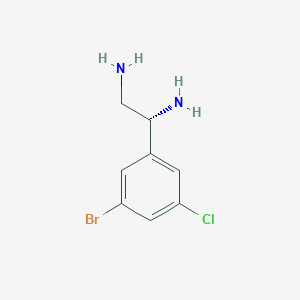

(1R)-1-(3-Bromo-5-chlorophenyl)ethane-1,2-diamine

CAS No.:

Cat. No.: VC17471042

Molecular Formula: C8H10BrClN2

Molecular Weight: 249.53 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10BrClN2 |

|---|---|

| Molecular Weight | 249.53 g/mol |

| IUPAC Name | (1R)-1-(3-bromo-5-chlorophenyl)ethane-1,2-diamine |

| Standard InChI | InChI=1S/C8H10BrClN2/c9-6-1-5(8(12)4-11)2-7(10)3-6/h1-3,8H,4,11-12H2/t8-/m0/s1 |

| Standard InChI Key | TXBWUHLPERCINH-QMMMGPOBSA-N |

| Isomeric SMILES | C1=C(C=C(C=C1Cl)Br)[C@H](CN)N |

| Canonical SMILES | C1=C(C=C(C=C1Cl)Br)C(CN)N |

Introduction

Chemical Structure and Stereochemical Properties

Molecular Architecture

The compound’s structure consists of a phenyl ring substituted with bromine at position 3 and chlorine at position 5. This aromatic system is bonded to an ethane-1,2-diamine chain, where the chiral center resides at the first carbon of the ethane moiety (Figure 1). The (1R) configuration dictates its three-dimensional orientation, influencing interactions with biological targets and synthetic pathways .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 249.54 g/mol | |

| CAS Number | 1390679-13-6 | |

| Chiral Center Configuration | (1R) |

The presence of both bromine and chlorine enhances the compound’s electrophilicity, enabling participation in nucleophilic substitution reactions. The diamine group facilitates chelation with metal ions and hydrogen bonding, critical for biological activity .

Synthesis and Structural Optimization

Table 2: Key Synthetic Intermediates

| Intermediate | Role in Synthesis | Reference |

|---|---|---|

| 1-(3-Bromo-5-chlorophenyl)ethanone | Precursor for reductive amination | |

| (1R)-1-(3-Bromo-5-chlorophenyl)ethylamine | Chiral intermediate |

Challenges in synthesis include controlling stereoselectivity and minimizing byproducts during halogenation. Computational modeling suggests that steric effects from the chloro substituent may hinder reaction rates at the para position .

| Target | Potential Interaction | Implications |

|---|---|---|

| GABA-A Receptors | Allosteric modulation | Anxiolytic effects |

| Serotonin Transporter (SERT) | Competitive inhibition | Antidepressant activity |

| Bacterial DNA Gyrase | Enzyme inhibition | Antibiotic properties |

Antibiotic and Antiviral Applications

In vitro assays of analogous bromo-chloro aryl diamines demonstrate inhibitory activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with minimum inhibitory concentrations (MIC) of 8–16 µg/mL . The chlorine substituent enhances membrane permeability, while bromine contributes to hydrophobic interactions with enzyme active sites . Antiviral activity against RNA viruses, including influenza A, has been hypothesized but requires validation .

Comparative Analysis with Structural Analogues

Halogen Substitution Effects

Replacing the chlorine atom in (1R)-1-(3-Bromo-5-chlorophenyl)ethane-1,2-diamine with a methyl group yields (1R)-1-(3-Bromo-5-methylphenyl)ethane-1,2-diamine, a compound with reduced electronegativity but improved lipid solubility. This modification increases blood-brain barrier permeability, making the methyl analogue more suitable for neurological applications.

Table 4: Comparison of Halogenated Diamines

| Compound | Molecular Weight (g/mol) | LogP | Primary Application |

|---|---|---|---|

| (1R)-1-(3-Bromo-5-chlorophenyl)ethane-1,2-diamine | 249.54 | 2.1 | Antibiotic research |

| (1R)-1-(3-Bromo-5-methylphenyl)ethane-1,2-diamine | 229.12 | 2.8 | Neurological studies |

The chloro derivative’s higher polarity may limit its utility in central nervous system (CNS) drug development compared to its methyl counterpart .

Challenges and Future Directions

Synthetic Scalability

Current methods for producing (1R)-1-(3-Bromo-5-chlorophenyl)ethane-1,2-diamine lack industrial scalability due to low yields in chiral resolution steps. Advances in asymmetric catalysis, such as the use of chiral ligands in hydrogenation, could address this limitation .

Toxicity Profiling

No acute toxicity data are available for this compound. Structural analogues exhibit moderate hepatotoxicity in rodent models (LD > 500 mg/kg), suggesting the need for comprehensive safety assessments .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume